Cas no 55899-28-0 (Ethyl 6-chloropyrazolo1,5-apyridine-3-carboxylate)
Ethyl 6-chloropyrazolo1,5-apyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
- 55899-28-0
- Ethyl6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
- AKOS016010868
- 6-CHLORO PYRAZOLO[1,5-A]PYRIDINE-3-ETHYL FORMATE
- AMY7610
- A870068
- MFCD19443875
- DTXSID40480504
- DB-334297
- AS-68837
- CS-0085173
- SCHEMBL24369875
- Ethyl 6-chloroH-pyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 6-chloropyrazolo1,5-apyridine-3-carboxylate
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- MDL: MFCD19443875
- Inchi: 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3
- InChI Key: ISNNWRGBLUSCFL-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C(=O)OCC)C=NN2C=1
Computed Properties
- Exact Mass: 224.0352552g/mol
- Monoisotopic Mass: 224.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 43.6Ų
Ethyl 6-chloropyrazolo1,5-apyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049000038-1g |
Ethyl 6-chloroH-pyrazolo[1,5-a]pyridine-3-carboxylate |
55899-28-0 | 95% | 1g |
$802.53 | 2023-09-01 | |
| TRC | E940793-1mg |
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate |
55899-28-0 | 1mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940793-2mg |
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate |
55899-28-0 | 2mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E940793-10mg |
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate |
55899-28-0 | 10mg |
$ 135.00 | 2022-06-05 | ||
| Chemenu | CM151930-100mg |
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate |
55899-28-0 | 95+% | 100mg |
$126 | 2021-08-05 | |
| Chemenu | CM151930-250mg |
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate |
55899-28-0 | 95+% | 250mg |
$195 | 2021-08-05 | |
| Chemenu | CM151930-1g |
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate |
55899-28-0 | 95+% | 1g |
$390 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CL280-250mg |
Ethyl 6-chloropyrazolo1,5-apyridine-3-carboxylate |
55899-28-0 | 97% | 250mg |
944CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CL280-5g |
Ethyl 6-chloropyrazolo1,5-apyridine-3-carboxylate |
55899-28-0 | 97% | 5g |
9839CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CL280-1g |
Ethyl 6-chloropyrazolo1,5-apyridine-3-carboxylate |
55899-28-0 | 97% | 1g |
2969CNY | 2021-05-08 |
Ethyl 6-chloropyrazolo1,5-apyridine-3-carboxylate Suppliers
Ethyl 6-chloropyrazolo1,5-apyridine-3-carboxylate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Ethyl 6-chloropyrazolo1,5-apyridine-3-carboxylate
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 55899-28-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 55899-28-0) is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug development. This compound, characterized by a fused pyrazole and pyridine ring system with a chloro substituent at the 6-position and a carboxylate ester group at the 3-position, serves as a crucial intermediate in the synthesis of various bioactive molecules.
The< strong>Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate molecule exhibits a high degree of functional diversity, making it an attractive scaffold for medicinal chemists. The presence of the chloro group allows for further functionalization via nucleophilic aromatic substitution reactions, while the ester moiety can be hydrolyzed to yield the corresponding carboxylic acid or converted into other functional groups such as amides or acid halides. These properties make it an invaluable building block in the construction of more complex pharmacophores.
In recent years, there has been growing interest in exploring the pharmacological potential of< strong>Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives. The fused heterocyclic system is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, studies have shown that certain derivatives of this compound can inhibit the activity of kinases and other enzymes involved in cancer cell proliferation and survival.
One of the most compelling aspects of< strong>Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is its role in the synthesis of novel therapeutic agents. Researchers have utilized this intermediate to develop small molecule inhibitors targeting various disease pathways. For example, derivatives of this compound have been investigated for their ability to modulate the activity of Janus kinases (JAKs), which are implicated in inflammatory diseases such as rheumatoid arthritis and psoriasis. The ability to fine-tune the structure of these derivatives allows for the optimization of potency, selectivity, and pharmacokinetic properties.
The< strong>Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate scaffold has also been explored in the development of antiviral agents. Recent studies have demonstrated that certain analogs can interfere with viral replication by inhibiting key enzymes involved in viral polymerization and assembly. This has opened up new avenues for the treatment of viral infections, including those caused by RNA viruses such as influenza and coronaviruses.
In addition to its pharmaceutical applications, Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate has shown promise in materials science research. Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). By incorporating this compound into polymer matrices, researchers have been able to develop novel materials with enhanced optoelectronic characteristics.
The synthesis of< strong>Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the condensation of hydrazine with an appropriate β-ketoester followed by cyclization to form the pyrazole ring. Subsequent chlorination and esterification steps yield the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
The< strong>CAS No. 55899-28-0 designation provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and regulatory filings. This standardized numbering system ensures that researchers worldwide can accurately reference and procure this intermediate for their studies.
In conclusion, Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS No.< strong>55899-28-0) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its structural features enable diverse functionalization strategies, making it a valuable tool for developing novel therapeutic agents targeting various diseases. Furthermore, its applications in materials science highlight its versatility beyond traditional medicinal chemistry applications.
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